molecular formula C18H17ClN4O3 B2806257 N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide CAS No. 2415489-22-2

N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2806257
CAS No.: 2415489-22-2
M. Wt: 372.81
InChI Key: ODQFGRPCRAWREX-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chlorinated aromatic ring, a pyrazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of the pyrazole and furan rings through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, potentially as a ligand for receptors or enzymes.

    Medicine: Exploring its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.

    Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of chlorinated aromatic amides, pyrazole-containing molecules, and furan-based compounds. Examples include:

  • N-(3-chlorophenyl)-N’-methylurea
  • 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxamide
  • 2-(3-chloro-2-methylphenyl)-1H-pyrazole

Uniqueness

What sets N’-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-13(19)4-3-5-14(11)22-18(25)17(24)20-10-12-6-7-16(26-12)15-8-9-21-23(15)2/h3-9H,10H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFGRPCRAWREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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